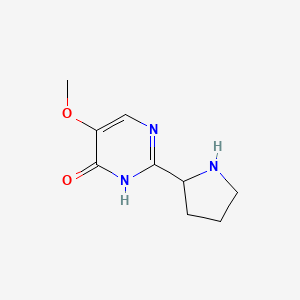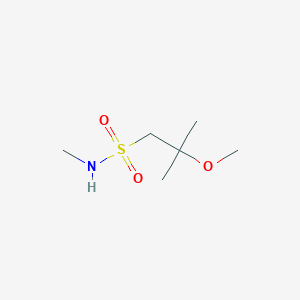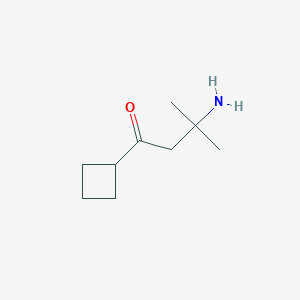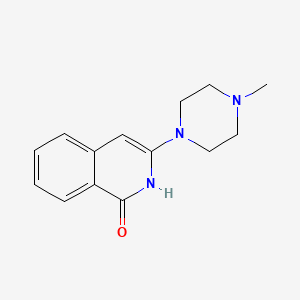
1(2h)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- is a chemical compound that belongs to the class of isoquinolinones. This compound is characterized by the presence of an isoquinolinone core structure with a 4-methyl-1-piperazinyl substituent at the 3-position. Isoquinolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds through the formation of a protected piperazine intermediate . Another approach involves the Ugi reaction, which is a multicomponent reaction that combines an isocyanide, an aldehyde, an amine, and a carboxylic acid to form the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the 1,3-dipolar cycloaddition with alkynes and azides to form triazoles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as silver carbonate, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted isoquinolinones and piperazine derivatives.
Applications De Recherche Scientifique
1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other enzymes and receptors, modulating various biological processes.
Comparaison Avec Des Composés Similaires
1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- can be compared with other similar compounds, such as:
Aripiprazole: Another antipsychotic with a piperazine ring, known for its partial agonist activity at dopamine receptors.
Indinavir: An antiretroviral drug used in the treatment of HIV, which includes a piperazine ring in its structure.
The uniqueness of 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- lies in its isoquinolinone core, which imparts distinct biological activities and chemical reactivity compared to other piperazine-containing compounds.
Propriétés
Formule moléculaire |
C14H17N3O |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
3-(4-methylpiperazin-1-yl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C14H17N3O/c1-16-6-8-17(9-7-16)13-10-11-4-2-3-5-12(11)14(18)15-13/h2-5,10H,6-9H2,1H3,(H,15,18) |
Clé InChI |
HBHDAKJJVDSXKU-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=CC3=CC=CC=C3C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


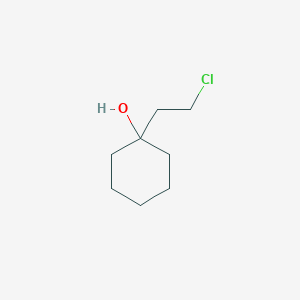

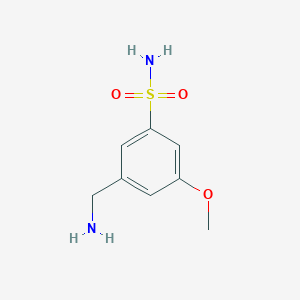
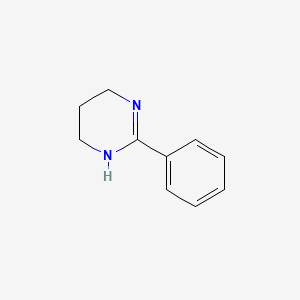

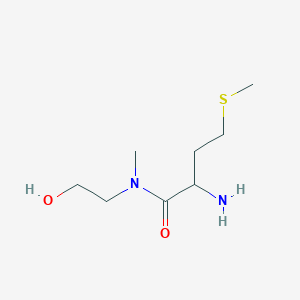
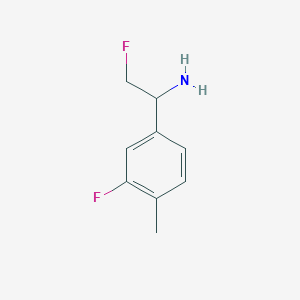
![tert-butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate](/img/structure/B13205118.png)



